molecular formula HBr B1146705 Acetic acid, mixt. with hydrobromic acid CAS No. 37348-16-6

Acetic acid, mixt. with hydrobromic acid

Cat. No. B1146705
CAS RN: 37348-16-6
M. Wt: 80.91
InChI Key:
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Description

Synthesis Analysis

The synthesis of acetic acid itself has been explored through various methods, including methanol hydrocarboxylation with CO2 and H2. This process can be efficiently catalyzed by Ru–Rh bimetallic catalysts, presenting a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016). Additionally, the reaction of methane with CO2 in anhydrous acids has shown the formation of mixed anhydrides of acetic acid and the acid solvent, further expanding the synthetic routes available for acetic acid production (Zerella et al., 2003).

Molecular Structure Analysis

Investigations into the liquid structure of acetic acid-water and trifluoroacetic acid-water mixtures using large-angle X-ray scattering (LAXS) and NMR techniques have provided insights into the molecular interactions within these mixtures. These studies reveal that acetic acid molecules mainly form chain structures via hydrogen bonding, which are moderately ruptured in mixtures with water, indicating significant changes in molecular structure upon mixing (Takamuku et al., 2007).

Chemical Reactions and Properties

The specificity of hydrobromic acid in hydrolyzing N-nitroso derivatives to produce nitrite almost quantitatively underlines the unique chemical reactivity of hydrobromic acid in the presence of acetic acid (Johnson & Walters, 1971). Furthermore, the hydrolysis and oxidation of acetic acid in supercritical water have been extensively studied, highlighting the conditions under which acetic acid can be transformed and utilized in various chemical processes (Meyer et al., 1995).

Physical Properties Analysis

The physical properties of acetic acid and its mixtures with water have been closely studied, revealing the impact of mixing on the thermodynamic properties and hydration motifs. THz-calorimetry approaches have quantitatively linked changes in local hydration motifs to excess mixing entropy and enthalpy, providing a deep understanding of the miscibility and solvation effects in acetic acid-water mixtures (Bag et al., 2023).

Chemical Properties Analysis

The interaction of acetic acid with hydrobromic acid can lead to the formation of specific products and alter the chemical behavior of the mixture. The distribution coefficients and cation-exchange behavior of elements in hydrobromic acid-acetone media provide insights into the chemical properties and potential applications of the acetic acid and hydrobromic acid mixture (Strelow et al., 1975).

Scientific Research Applications

1. Maillard Reaction and Formation of Short-Chain Carboxylic Acids

Acetic acid is involved in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars. Specifically, acetic acid has been identified as a product in the Maillard reaction cascade, contributing to the formation of short-chain carboxylic acids through an oxidative alpha-dicarbonyl cleavage pathway. This process leads to the direct formation of acids from C6-alpha-dicarbonyls by an oxidative mechanism, incorporating an oxygen group into the carboxylic moiety. This research is crucial for understanding flavor formation in foods and the impact of processing conditions on product quality (Davidek et al., 2006).

2. Role in Acidizing Operations in Oil and Gas Extraction

In the oil and gas industry, acetic acid, as an organic acid, is used for acidizing operations, especially in carbonate formations. Acetic acid is preferred in some situations over hydrochloric acid due to its weaker and less corrosive nature. It's used to avoid issues such as high corrosion rates and lack of penetration that are associated with hydrochloric acid, especially in high-temperature environments. The solubility of reaction product salts, a significant challenge in using organic acids like acetic acid, can be mitigated by mixing with other acids or compounds. The applications of acetic acid in the industry include its use as an intensifier to reduce corrosion rates, a dissolution agent for drilling mud filter cakes, and as an iron-sequestering agent (Alhamad et al., 2020).

3. In Anaerobic Digestion for Biomaterials Production

Acetic acid plays a critical role in anaerobic digestion systems for sewage sludge management in wastewater treatment plants. The production of acetic acid during the hydrolysis and acidification stages of anaerobic digestion is crucial for effective biomaterials production. The understanding of mixing intensity on the characteristics of hydrolysis and acidification in anaerobic digestion of sewage sludge is essential to optimize the process and enhance the efficiency of biomaterials production (Ma et al., 2019).

4. In Biogas Production from Pulp and Paper Sludge

Acetic acid is involved in the pretreatment process of pulp and paper sludge to improve methane productivity in anaerobic digestion. Alkali pretreatment using sodium hydroxide, in which acetic acid is a byproduct, enhances the methane yield from pulp and paper sludge. This pretreatment process disrupts the structure of the sludge, increasing the solubilization of organics and subsequently the production of volatile fatty acids like acetic acid, which are crucial for the anaerobic digestion process (Lin et al., 2009).

5. As pH-sensitive Linkages for Drug Delivery

Acetic acid is used in the synthesis of acetals, which can act as pH-sensitive linkages in drug delivery systems. These acetals undergo hydrolysis at mildly acidic pH, triggering the selective release of therapeutics at target sites such as tumor tissues, or within the endosomes and lysosomes of cells. By varying the chemical structure of acetals, it's possible to tune their hydrolysis rate, making them promising for a variety of drug delivery applications ranging from polymer-drug conjugates to pH-sensitive micelles and nanoparticulate systems (Gillies et al., 2004).

Safety And Hazards

Like most strong acids, hydrobromic acid poses significant risks to human health. It is highly corrosive and can cause severe burns and eye damage. Inhaled, it can lead to respiratory problems . Adequate safety measures must be employed when handling hydrobromic acid to prevent harmful exposure .

properties

IUPAC Name

acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMECMQTYGSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, mixt. with hydrobromic acid

Synthesis routes and methods I

Procedure details

7-Fluoro-2-(4-hexylphenyl)-5-octyloxybenzo[b]thiophene is obtained by reacting 3-fluoro-4-methoxythiophenol (obtainable analogously to Reference 7 from 3-fluoro-4-methoxyaniline [366-99-4]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 7-fluoro-2-(4-hexylphenyl)-5-methoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 7-fluoro-2-(4-hexylphenyl]-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using octyl bromide in 2-butanone in the presence of potassium carbonate.
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4-hexylphenacyl bromide
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Synthesis routes and methods II

Procedure details

is obtained by reacting 2,3-difluoro-4-ethoxythiophenol (obtainable analogously to Reference 7 from 2,3-difluoro-4-ethoxyaniline [189751-13-1]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 6,7-difluoro-2-(4-hexylphenyl)-5-ethoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 6,7-difluoro-2-(4-hexylphenyl)-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using heptyl bromide in 2-butanone in the presence of potassium carbonate.
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2,3-difluoro-4-ethoxythiophenol
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4-hexylphenacyl bromide
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